![molecular formula C20H13NO5 B12795843 1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol CAS No. 88598-55-4](/img/structure/B12795843.png)
1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is a complex organic compound with the molecular formula C20H14O3. This compound is known for its intricate structure, which includes multiple fused aromatic rings and functional groups such as an oxirene ring and nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic core: This involves the construction of the polycyclic aromatic hydrocarbon (PAH) backbone through methods such as Friedel-Crafts alkylation or acylation.
Introduction of the oxirene ring: This step often involves the epoxidation of a double bond within the PAH structure using reagents like m-chloroperbenzoic acid (m-CPBA).
Functionalization with nitro group: The nitro group is introduced via nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Industrial Production Methods
Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. similar compounds are often produced in specialized chemical manufacturing facilities that can handle multi-step organic syntheses and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Mécanisme D'action
The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- involves its interaction with molecular targets such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially contributing to its biological activity. Additionally, it can interact with enzymes and other proteins, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-: This compound has a similar structure but differs in the position of the oxirene ring and functional groups.
6H,8H-Benzo[10,11]chryseno[1,12-cd]pyran-6,8-dione: Another related compound with a different arrangement of rings and functional groups.
Uniqueness
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is unique due to its specific arrangement of aromatic rings, oxirene ring, and nitro group.
Propriétés
Numéro CAS |
88598-55-4 |
|---|---|
Formule moléculaire |
C20H13NO5 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
16-nitro-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C20H13NO5/c22-17-16-11-5-4-10-13(21(24)25)6-3-8-1-2-9(15(11)14(8)10)7-12(16)19-20(26-19)18(17)23/h1-7,17-20,22-23H |
Clé InChI |
NIQVMFLZLZBWPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C(C(C4C3O4)O)O)C5=C2C6=C1C=CC(=C6C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


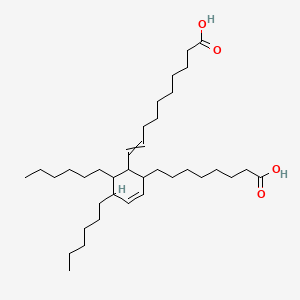

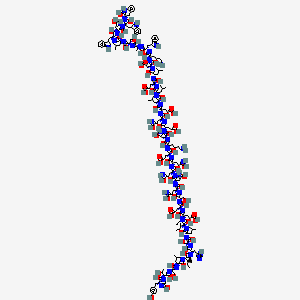
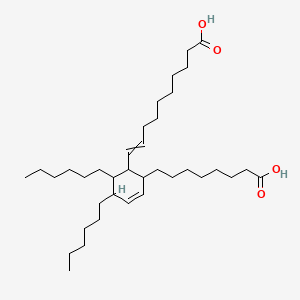


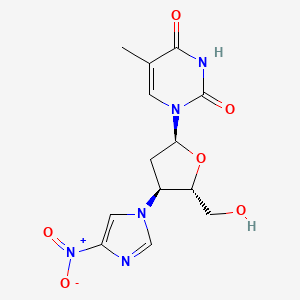
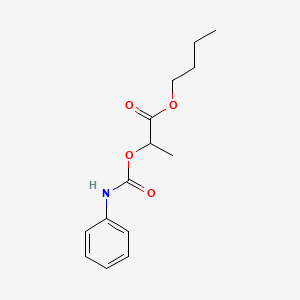
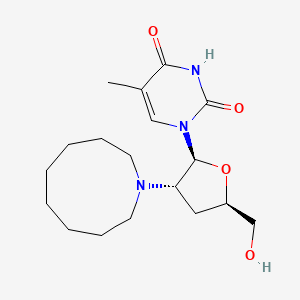

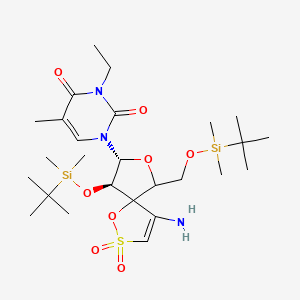
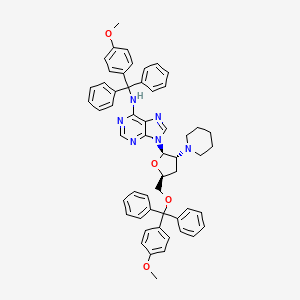

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
